(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring, and an isopropyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Uniqueness
Compared to similar compounds, (2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine stands out due to its unique structural features and potential biological activities. Its combination of a pyrano ring fused to a pyrazole ring, along with the isopropyl group, contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6,11H2,1-2H3 |
InChI Key |
QZIMHMBPUTWRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.